2,2,3,3-Tetrafluoro-1,4-dimethoxybutane is a fluorinated organic compound with the chemical formula and a molecular weight of 190.14 g/mol. It is classified under the category of per- and polyfluoroalkyl substances (PFAS), which are characterized by carbon atoms bonded to fluorine atoms. This compound is recognized for its unique properties and potential applications in various scientific fields, particularly in materials science and chemical synthesis.
The synthesis of 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane typically involves multi-step synthetic routes that may include:
The exact synthetic pathway can vary based on the desired yield and purity. Commonly used methods include:
The molecular structure of 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane features a butane backbone with two tetrafluorinated carbon centers and two methoxy groups at the 1 and 4 positions. The presence of fluorine atoms significantly alters the physical and chemical properties of the compound.
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane can undergo several types of chemical reactions typical for fluorinated compounds:
The reactions involving this compound often require specialized conditions due to its reactivity profile influenced by the electronegative fluorine atoms. Reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the outcome.
The mechanism of action for reactions involving 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane typically involves:
Quantitative data regarding reaction kinetics and thermodynamics are essential for understanding its behavior in various chemical environments but may not be readily available in public databases.
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane has several potential applications:
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane (FDMB, CAS# 2738080-99-2) is a fluorinated ether solvent with significant utility in advanced battery electrolytes. Its molecular structure combines a tetrafluorinated carbon backbone with terminal methoxy groups (C₆H₁₀F₄O₂, MW: 190.14 g/mol), enabling unique coordination behavior with lithium ions [2] [6] . The synthesis demands precise control over fluorination and etherification, with key methodologies detailed below.
Selective fluorination of the butane backbone employs halogen exchange (halex) reactions or direct fluorination. A prominent approach involves 1,2,3,4-tetrafluorohexafluorobutane as a precursor, where chlorine/fluorine exchange occurs under controlled conditions. Patent CN103664503A describes gas-phase catalysis using chromium-nickel or chromium-molybdenum alloys at 300–400°C, achieving >90% conversion efficiency [5]. Alternatively, 2,2,3,3-tetrafluoro-1,4-butanediol serves as a starting material, where hydroxyl groups are protected before fluorination. The critical challenge lies in suppressing side products like cis/trans-1,2-dichloro-1,2-difluoroethene*, which arise from incomplete fluorination or dehydrohalogenation. Reaction optimization requires inert atmospheres (argon/nitrogen) and anhydrous solvents to prevent hydrolysis [5].
Etherification of fluorinated diols utilizes Williamson ether synthesis. In FDMB production, 2,2,3,3-tetrafluoro-1,4-butanediol is deprotonated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C, followed by methyl iodide (CH₃I) addition. This yields FDMB after 12 hours at 60°C, with crude purification via silica gel chromatography [1]. Key parameters include:
Table 1: Alkylation Optimization Parameters
Parameter | Optimal Range | Effect on Yield |
---|---|---|
NaH Equivalents | 1.5–2.0 | <1.5: Incomplete deprotonation; >2.0: Side reactions |
Temperature | 60°C | <50°C: Slow reaction; >70°C: Degradation |
Solvent | Anhydrous THF | Ethers > DMF: Minimize competing elimination |
Methyl Iodide Feed | Dropwise addition | Prevents local overheating |
Replacing NaH with potassium hydride (KH) or sodium hydroxide (NaOH) reduces yield by 15–20% due to inferior nucleophilicity [1] [5].
Nucleophilic pathways dominate C-F bond formation. Fluoride sources like potassium fluoride (KF) or silver(I) fluoride (AgF) facilitate Cl/F exchange in dichlorotetrafluorobutane intermediates. This route achieves >85% regioselectivity for geminal-difluoro groups but requires polar aprotic solvents (e.g., DMF) and high temperatures (150°C) [5].
Electrophilic pathways employ reagents like fluorine gas (F₂) or xenon difluoride (XeF₂). Though scalable, these methods exhibit poor stereocontrol, generating meso and racemic FDMB mixtures. Electrophilic additions also necessitate specialized nickel alloy reactors to withstand corrosive conditions [5].
Table 2: Pathway Comparison for Backbone Fluorination
Method | Reagents | Yield | Regioselectivity | Limitations |
---|---|---|---|---|
Nucleophilic | KF, AgF, DMF | 80–85% | High (1,4-geminal) | Solvent residue, slow kinetics |
Electrophilic | F₂, XeF₂, Ni reactor | 70–75% | Moderate | Corrosion, safety risks |
Solvent choice critically influences FDMB synthesis:
Post-synthesis, FDMB purification uses fractional distillation under reduced pressure (B.P.: 150°C at 760 mmHg), achieving >99% purity [2] .
Industrial FDMB production faces three hurdles:
Current optimization focuses on continuous-flow systems to enhance mixing and heat transfer during exothermic fluorination steps.
Table 3: Industrial FDMB Production Economics
Factor | Laboratory Scale | Industrial Scale | Mitigation Strategy |
---|---|---|---|
Yield | 80–85% | 70–75% | Continuous-flow reactors |
Purity | >99% (chromatography) | >98% (distillation) | Multi-stage fractional distillation |
Cost Driver | Precursors (60%) | Equipment (45%) | Hybrid batch/continuous mode |
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